An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is the bedrock upon which successful therapeutic candidates are built. These properties govern a molecule's behavior from the moment of formulation to its interaction with biological targets. This guide provides an in-depth technical examination of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride (CAS No. 1632286-16-8), a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their versatile roles in biological systems and as scaffolds for creating novel therapeutic agents.[1]
This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required to assess this molecule. We will delve into its chemical identity, core physicochemical parameters, and the robust experimental protocols necessary for their validation. The causality behind experimental choices is emphasized, reflecting a field-proven approach to compound characterization.
Chemical Identity and Structure
A precise understanding of a molecule's structure and basic properties is the mandatory first step in any scientific investigation.
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Chemical Name: 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
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Molecular Formula: C₄H₇BrClN₃[2]
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Molecular Weight: 212.47 g/mol [2]
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CAS Number: 1632286-16-8[2]
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Chemical Structure: (Note: A representative structure is shown as the exact salt form structure is not available in the search results).
The structure reveals a five-membered imidazole ring, a key heterocyclic motif. The ring is substituted with a bromine atom at the 4-position, a methyl group on one of the nitrogen atoms, and an amine group at the 2-position, which is protonated to form the hydrochloride salt. This specific arrangement of functional groups dictates the molecule's polarity, hydrogen bonding capability, and ionization behavior.
Core Physicochemical Properties
The following section summarizes the key physicochemical data. Where experimental data for the hydrochloride salt is limited, information on the parent or closely related analogs is used to provide context.
Table 1: Summary of Physicochemical Properties
| Property | Value / Observation | Significance in Drug Development |
| Molecular Weight | 212.47 g/mol [2] | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. |
| Appearance | Solid (predicted) | Important for formulation, handling, and material characterization. |
| Solubility | Data not available. Predicted to have aqueous solubility due to the hydrochloride salt form. | Critical for dissolution, absorption, and the feasibility of parenteral formulations. |
| pKa | Data not available. The 2-amino group is basic and will have a distinct pKa. | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP (Octanol/Water) | Data not available. The parent free base has a calculated XLogP3 of 0.4.[3][4] | Measures lipophilicity, which is a key determinant of membrane permeability and absorption. |
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail robust, step-by-step methodologies for determining the critical physicochemical parameters of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.[5][6]
Causality: This method is chosen to ensure that a true equilibrium is reached between the solid compound and the solution, providing the most accurate measure of thermodynamic solubility, which is crucial for predicting in vivo dissolution.[5][6]
Protocol:
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Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
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Addition of Compound: Add an excess amount of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride to separate vials containing a known volume of each buffer. The excess should be clearly visible.
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Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]
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Phase Separation: After equilibration, allow the vials to stand, or centrifuge them to separate the undissolved solid from the supernatant.
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Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for thermodynamic solubility measurement.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is arguably one of the most important physicochemical properties for ionizable drugs. Potentiometric titration is a highly precise and common method for its determination.[7][8][9]
Causality: This method is selected for its accuracy in directly measuring the pH changes of a solution as a titrant is added, allowing for the precise identification of the inflection point where the molecule is 50% ionized.[7][8] For a basic compound like this, titration with a strong acid is appropriate.
Protocol:
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System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]
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Sample Preparation: Accurately weigh and dissolve a sample of the compound in purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[7]
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Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl).
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Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable.[7]
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Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve, often by analyzing the first or second derivative of the curve.[9]
Logical Diagram: pKa and Ionization State
Caption: Relationship between pH, pKa, and ionization.
Chemical Stability Assessment (Forced Degradation)
Understanding a compound's stability is mandated by regulatory agencies and is essential for determining its shelf-life and storage conditions.[10][11][12] Forced degradation studies intentionally stress the compound to identify potential degradation pathways.
Causality: Following ICH (International Council for Harmonisation) guidelines ensures that stability testing is conducted under standardized, internationally recognized conditions, which is essential for regulatory submissions.[10][11][12][13]
Protocol (based on ICH Q1A guidelines): [12][13]
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Stress Conditions: Expose solutions of the compound to a range of stress conditions in separate experiments:
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Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.
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Evaluation: Quantify the loss of the parent compound and the formation of degradants over time to establish degradation kinetics and pathways.
Conclusion
The physicochemical properties of 4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride are pivotal to its potential as a research tool or therapeutic agent. This guide has provided a framework for understanding and evaluating these critical parameters. By employing robust, validated methodologies such as the shake-flask method for solubility, potentiometric titration for pKa, and ICH-guided forced degradation studies, researchers can generate the high-quality, reliable data necessary to advance their development programs. A thorough characterization is the first and most critical step in translating a promising molecule into a valuable scientific or clinical asset.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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ICH. Q1A(R2) Guideline. Available from: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]
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European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]
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YouTube. Q1A (R2) A deep dive in Stability Studies. (2025-04-03). Available from: [Link]
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PubMed. Estimation of uncertainty in pKa values determined by potentiometric titration. (2004-06). Available from: [Link]
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ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). Available from: [Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). Available from: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
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PubChem. 4-Bromo-1-methyl-1H-imidazole. Available from: [Link]
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ChemBK. 4-BroMo-1-Methyl-1H-iMidazol-2-aMine hydrochloride. Available from: [Link]
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Amerigo Scientific. 4-Bromo-1H-imidazol-2-amine. Available from: [Link]
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